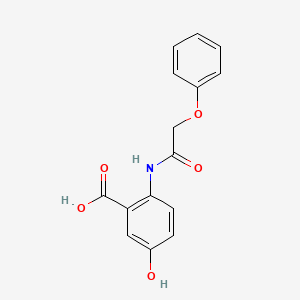

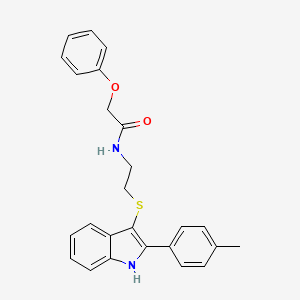

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

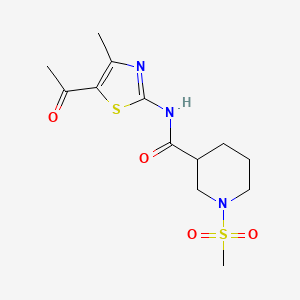

Synthesis Analysis

In a study, two 5-acetamido-2-hydroxy benzoic acid derivatives were proposed, increasing the alkyl position (methyl) in an acetamide moiety, and synthesized . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) . These 5-acetamido-2-hydroxy benzoic acid derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride .Molecular Structure Analysis

The structural elucidation of these compounds was performed using 1H NMR and 13C NMR .Chemical Reactions Analysis

The 5-amino-2-hydroxy benzoic acid was used as the starting reagent to obtain 5-acetamido-2-hydroxy benzoic acid and its derivatives by acetylation and N-acylation reactions with benzoyl chloride or phenylacetyl chloride, using water or ethyl acetate as solvents and potassium carbonate as a catalyst .Physical And Chemical Properties Analysis

The molecular formula of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid is C15H13NO5. The molecular weight is 287.271.Applications De Recherche Scientifique

Pharmaceutical Research and Drug Development

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid serves as a valuable building block in the synthesis of innovative drug candidates. Its chemical structure allows researchers to explore new avenues in drug discovery, leading to more effective and personalized therapies. By leveraging its distinct properties, scientists can develop targeted treatments for a wide spectrum of health conditions .

Anti-Inflammatory Properties

Derived from salicylic acid, HPPB exhibits anti-inflammatory effects. Researchers have studied its potential as an anti-inflammatory agent, which could contribute to managing inflammatory diseases and conditions. Understanding its mechanism of action and interactions with cellular pathways is essential for harnessing its therapeutic benefits.

Analgesic Activity

Studies have investigated the analgesic properties of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid derivatives. These compounds may act as pain relievers, making them relevant in pain management strategies. Further research is needed to elucidate their precise mechanisms and optimize their efficacy .

Antipyretic Effects

HPPB has demonstrated antipyretic (fever-reducing) properties. Researchers explore its potential in managing fever-related conditions. Understanding its impact on fever pathways and its safety profile is crucial for clinical applications.

Material Science Innovations

Beyond pharmaceuticals, 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid contributes to material science advancements. Its unique structure opens doors for designing novel materials, coatings, and functional surfaces. Researchers investigate its compatibility with various substrates and its role in enhancing material properties .

Environmental Applications

While less explored, HPPB’s environmental applications are gaining attention. Researchers investigate its behavior in aquatic ecosystems, potential degradation pathways, and its impact on water quality. Understanding its fate in the environment informs risk assessments and sustainable practices .

Mécanisme D'action

Target of Action

The primary target of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.

Mode of Action

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid interacts with the COX-2 receptor, potentially inhibiting its activity . This interaction can lead to a decrease in the production of prostanoids, thereby reducing inflammation.

Biochemical Pathways

The compound is likely involved in the phenylpropanoid pathway , which is responsible for the biosynthesis of many secondary metabolites in plants . In this pathway, the compound could be synthesized from cinnamic acid with the participation of shikimate .

Pharmacokinetics

It’s known that the molecular weight of a compound can impact its therapeutic action . With a molecular weight of 287.271, this compound falls within the range that is generally considered favorable for drug action.

Result of Action

The interaction of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid with the COX-2 receptor can lead to a decrease in the production of prostanoids . This can result in reduced inflammation, making the compound potentially useful as an anti-inflammatory agent.

Safety and Hazards

The safety data sheet for a similar compound, 2-(2-hydroxybenzoyl)-benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

5-hydroxy-2-[(2-phenoxyacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-10-6-7-13(12(8-10)15(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKSRORSSOVODC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)

![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372630.png)

![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)